![molecular formula C11H17NO3 B7869152 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone](/img/structure/B7869152.png)
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to an ethanone moiety, which is further substituted with a hydroxy-ethyl and an isopropyl-amino group
Preparation Methods
The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isopropylamine and ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures
Scientific Research Applications
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth. The hydroxy-ethyl and isopropyl-amino groups play a crucial role in binding to the active sites of these targets, thereby disrupting their normal function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone can be compared with other furan derivatives, such as:
2-Furylmethanol: Similar in structure but lacks the isopropyl-amino group, making it less effective in certain medicinal applications.
Furfurylamine: Contains an amine group attached to the furan ring but lacks the hydroxy-ethyl substitution, affecting its reactivity and application scope.
2-Acetylfuran: Features an acetyl group instead of the hydroxy-ethyl and isopropyl-amino groups, leading to different chemical properties and uses
The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-hydroxyethyl(propan-2-yl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGQIAYQSXHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
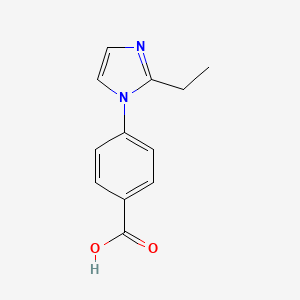
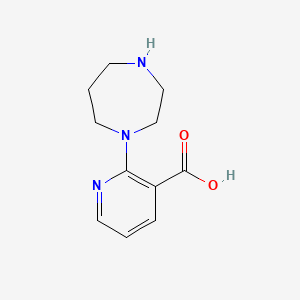
![Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B7869109.png)
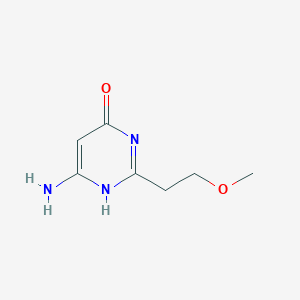
![4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7869122.png)
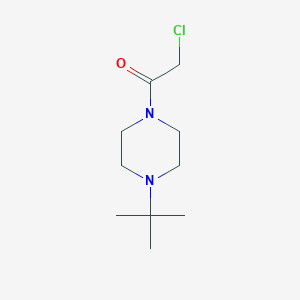
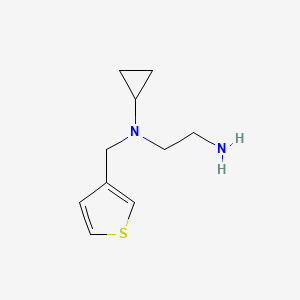
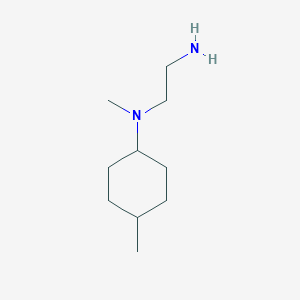
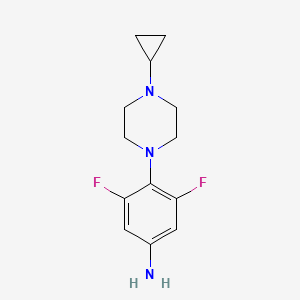
![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869147.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869155.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone](/img/structure/B7869161.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7869163.png)

